molecular formula C20H31N3O2 B5356711 N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE

N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B5356711
M. Wt: 345.5 g/mol
InChI Key: ZAKWQRLPSVJGMG-UHFFFAOYSA-N
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Description

N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE is a synthetic organic compound. It is characterized by its piperidine core, which is substituted with diethyl and isopropyl phenyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Core: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The diethyl and isopropyl phenyl groups are introduced through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the dicarboxamide moiety through an amidation reaction using suitable reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization, substitution, and amidation reactions sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(2-propan-2-ylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-5-22(6-2)20(25)23-13-11-16(12-14-23)19(24)21-18-10-8-7-9-17(18)15(3)4/h7-10,15-16H,5-6,11-14H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKWQRLPSVJGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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